Product packaging for Dehydrologanin(Cat. No.:CAS No. 152-91-0)

Dehydrologanin

Cat. No.: B2369039
CAS No.: 152-91-0
M. Wt: 388.369
InChI Key: LPOVXLVQNSEZGE-ODHYQHNJSA-N
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Description

Dehydrologanin is an iridoid glycoside with the molecular formula C17H24O10 and is a compound of research interest, particularly in the study of botanicals and traditional medicines . It is identified as a constituent of plants such as Cornus officinalis Sieb. et Zucc. (Corni Fructus), where iridoids are recognized for their diverse bioactivities . Research indicates that this class of compounds is absorbed into the systemic circulation, suggesting their potential role as active pharmacological constituents . Within scientific investigations, this compound is utilized in metabolic profiling and the chemical characterization of herbal extracts. Studies involving liquid chromatography-mass spectrometry (LC-MS) aim to identify and quantify such compounds to understand the complex chemical basis of plant-based remedies . While its specific mechanism of action is an area of ongoing research, iridoid glycosides in general have been noted in preliminary studies for a range of potential effects, including renal and hepatoprotective properties . Researchers value this compound as a standard in phytochemical analysis and as a probe for exploring the biochemistry of iridoids. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O10 B2369039 Dehydrologanin CAS No. 152-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 7-methyl-6-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-9(19)3-7-8(15(23)24-2)5-25-16(11(6)7)27-17-14(22)13(21)12(20)10(4-18)26-17/h5-7,10-14,16-18,20-22H,3-4H2,1-2H3/t6?,7?,10-,11?,12-,13+,14-,16?,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOVXLVQNSEZGE-ODHYQHNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC1=O)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2C(CC1=O)C(=COC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Botanical Occurrence and Ecological Distribution of Dehydrologanin

Identification and Quantification in Specific Plant Species

Dehydrologanin has been identified in Syringa oblata, a species belonging to the Oleaceae (olive) family. Phytochemical analysis of S. oblata has revealed its presence in the leaves. nih.gov The Oleaceae family, which also includes genera like Fraxinus, Jasminum, and Olea, is well-known for producing various secoiridoid and iridoid glucosides. nih.govnih.gov The identification of this compound in Syringa contributes to the chemotaxonomic understanding of this genus within the broader Oleaceae family. nih.govnih.gov

Table 1: this compound in Syringa oblata

Plant SpeciesFamilyPlant PartCompound Identified
Syringa oblataOleaceaeLeavesThis compound

Within the Caprifoliaceae (honeysuckle) family, 7-Dehydrologanin (also known as ketologanin) has been listed as a chemical constituent of Lonicera quinquelocularis, a species commonly known as translucent honeysuckle. studylib.net This shrub is native to the Himalayan region. studylib.net The isolation of this compound is part of broader phytochemical studies on the Lonicera genus. studylib.net

Table 2: this compound in Lonicera quinquelocularis

Plant SpeciesFamilyCommon NameCompound Identified
Lonicera quinquelocularisCaprifoliaceaeTranslucent Honeysuckle7-Dehydrologanin

A derivative of this compound has been detected in Aconitum chasmanthum, a critically endangered medicinal plant from the Ranunculaceae family found in the Kashmir Himalayas. nih.govwikipedia.org Specifically, HR-LCMS analysis of an ethyl acetate (B1210297) extract of the plant identified 7-Dehydrologanin tetraacetate. nih.gov The genus Aconitum is known for its complex array of diterpenoid alkaloids, and the presence of this iridoid derivative provides further insight into its phytochemistry. nih.govnih.govjaims.in

Table 3: this compound Derivative in Aconitum chasmanthum

Plant SpeciesFamilyPlant MaterialCompound IdentifiedAnalytical Method
Aconitum chasmanthumRanunculaceaeWhole plant (ethyl acetate extract)7-Dehydrologanin tetraacetateHR-LCMS

This compound is a known constituent of Ipecac, a drug derived from the dried roots and rhizomes of plants in the Rubiaceae family. studylib.net Cephaelis acuminata (a synonym of Carapichea ipecacuanha) is a primary source of Ipecac. studylib.netnih.gov Phytochemical analyses have confirmed the presence of iridoid glucosides, including 7-dehydrologanin and sweroside, in these plants. nih.govstudylib.netresearchgate.net These compounds are considered important in the biosynthetic pathways of the well-known ipecac alkaloids, such as emetine (B1671215) and cephaeline. nih.govresearchgate.net

Table 4: this compound in Cephaelis acuminata

Plant SpeciesFamilyPlant Part UsedCompound Identified
Cephaelis acuminataRubiaceaeDried roots and rhizomes7-Dehydrologanin

The compound has also been tentatively identified in the fruits of Cornus florida (Flowering Dogwood), a member of the Cornaceae family. nih.gov In a comparative study of different Cornus species, an aqueous-ethanolic extract from C. florida fruits was analyzed using HPLC-DAD-MS/MS. nih.govresearchgate.net The analysis detected a compound with a mass-to-charge ratio (m/z) and fragmentation pattern consistent with this compound. nih.gov Other iridoids, such as loganic acid, were also detected in the same extract. nih.gov

Table 5: this compound in Cornus florida

Plant SpeciesFamilyPlant PartCompound IdentifiedAnalytical Method
Cornus floridaCornaceaeFruits (aqueous-ethanolic extract)This compound (tentative)HPLC-DAD-MS/MS

Isolation from Cephaelis acuminata

Variability of this compound Content Across Plant Tissues and Developmental Stages

The concentration of secondary metabolites like this compound is not uniform throughout a plant. Its content can vary significantly based on the specific tissue, the plant's developmental stage, and environmental factors. niscpr.res.incopernicus.org

While specific studies quantifying the variation of this compound are limited, general principles of plant biochemistry suggest such variability is highly probable. For instance, in Carapichea ipecacuanha, the alkaloids biosynthetically related to this compound show differing concentrations in various organs, with the highest levels found in the roots, followed by stems, and the lowest in leaves. researchgate.net Furthermore, the alkaloid content in the leaves of this plant is higher in younger tissues. researchgate.net

This compound is a naturally occurring iridoid glycoside found across a diverse range of plant families. Its presence has been documented in various species, indicating a widespread, albeit specific, distribution in the plant kingdom. This compound is typically found as part of a complex mixture of secondary metabolites.

Research has identified this compound in several prominent plant families, including Apocynaceae, Caprifoliaceae, Cornaceae, and Oleaceae. Within the Apocynaceae family, it has been isolated from the Madagascar periwinkle (Catharanthus roseus) and Strychnos nux-vomica. naturalproducts.nethoneybee.org In the Caprifoliaceae family, it is found in the flower buds of Japanese honeysuckle (Lonicera japonica). nih.gov The fruits of Cornus officinalis (Japanese cornelian cherry), a member of the Cornaceae family, also contain this compound. naturalproducts.netmdpi.comnih.gov

The Oleaceae (olive) family appears to be a particularly rich source of this compound. researchgate.net It has been identified in the leaves of Syringa oblata (lilac), various parts of Jasminum species (jasmine), and in Ligustrum lucidum (glossy privet). nih.govresearchgate.net This distribution across multiple, distantly related plant families suggests a significant and conserved biological role.

The following table details specific plant species in which this compound has been identified.

Plant SpeciesFamilyPlant Part(s)
Catharanthus roseusApocynaceaeWhole plant, Leaves
Cornus officinalisCornaceaeFruits
Jasminum grandiflorumOleaceaeNot specified
Jasminum hemsleyiOleaceaeNot specified
Jasminum officinaleOleaceaeNot specified
Ligustrum lucidumOleaceaeNot specified
Lonicera japonicaCaprifoliaceaeFlower buds
Strychnos nux-vomicaLoganiaceaeNot specified
Syringa oblataOleaceaeLeaves

This table is generated based on available research data. naturalproducts.nethoneybee.orgnih.govmdpi.comnih.govnih.gov "Not specified" indicates that the source confirmed the compound's presence in the plant but did not detail the specific part.

Ecological Roles and Putative Functions of this compound in Plants

The functions of secondary metabolites like this compound are primarily ecological, mediating the plant's interaction with its environment. While direct research into every ecological role of this compound is ongoing, its functions can be understood through its established role as a biosynthetic precursor and the known activities of the chemical class to which it belongs (iridoids).

Key Research Findings:

Biosynthetic Intermediate: A primary and well-documented function of this compound within the plant is its role as a key intermediate in the biosynthesis of other complex secondary metabolites. honeybee.org In plants such as Catharanthus roseus, this compound is a precursor in the pathway that produces critically important terpenoid indole (B1671886) alkaloids. honeybee.orgphytojournal.com These alkaloids are vital to the plant's own metabolic and defensive systems. This compound's position in this pathway underscores its importance in the plant's internal chemical economy.

Interaction with Pathogens: Secondary metabolites are also crucial in defending plants against microbial pathogens. phytojournal.com The production of iridoids can be part of the plant's response to fungal or bacterial infections. researchgate.net Therefore, it is plausible that this compound contributes to the chemical shield that protects the plant from various pathogens in its environment.

Biosynthetic Pathways and Enzymatic Transformations of Dehydrologanin

Elucidation of Precursor Relationships

The biosynthesis of dehydrologanin is intricately linked with other key iridoids, serving as both a product and a potential intermediate in a complex metabolic grid.

Role of Loganin (B1675030) and Secologanin (B1681713) in this compound Formation

Loganin is a well-established precursor in the biosynthesis of secologanin, a pivotal intermediate for the creation of a vast array of terpenoid indole (B1671886) alkaloids. wikipedia.org The conversion of loganin to secologanin is catalyzed by secologanin synthase, a cytochrome P450 enzyme. nih.gov While the direct conversion of loganin or secologanin to this compound is not the primary described pathway, the extensive oxidative modifications that occur in iridoid biosynthesis suggest a close relationship. scribd.com this compound has been identified alongside loganin and secologanin in various plant species, indicating their co-occurrence and potential metabolic links. scribd.comresearchgate.net The formation of these compounds is part of a larger biosynthetic network where various iridoids can be interconverted. scribd.com

Conversion of 7-Ketologanin (B12377559) as an Intermediate

7-Ketologanin, also known as 7-dehydrologanin, is a recognized intermediate in the biosynthesis of certain secoiridoid glucosides. medchemexpress.comhec.gov.pk It has been isolated from various plant sources, including Lonicera japonica and Viburnum erosum. researchgate.netmedchemexpress.comresearchgate.net The synthesis of oleuropein, a significant secoiridoid, is proposed to proceed through the direct transformation of 7-ketologanin. medchemexpress.com This suggests that 7-ketologanin serves as a crucial branch point in iridoid metabolism, potentially leading to the formation of other iridoid structures.

Identification and Characterization of Key Biosynthetic Enzymes

The formation of this compound and related iridoids is governed by a suite of specific enzymes that catalyze key dehydrogenation and transformation steps.

Enzymatic Dehydrogenation Steps in Iridoid Biosynthesis

The biosynthesis of iridoids involves several critical enzymatic dehydrogenation steps. A key family of enzymes involved are the short-chain dehydrogenases/reductases (SDRs). acs.orgpnas.org For instance, iridoid synthase (ISY), a member of the progesterone (B1679170) 5β-reductase/iridoid synthase (PRISE) family, catalyzes the reduction of 8-oxogeranial, a crucial step in the formation of the iridoid skeleton. acs.org Another important enzyme, 8-hydroxygeraniol oxidoreductase (8HGO), is responsible for the oxidation of 8-hydroxygeraniol to 8-oxogeranial, the precursor for all iridoids. zenodo.org These dehydrogenation reactions are fundamental to creating the characteristic cyclic structures of iridoids.

Substrate Specificity and Catalytic Mechanisms of Relevant Enzymes

Enzyme specificity is paramount in dictating the flow of metabolites through the complex iridoid biosynthetic network. scielo.org.mxnumberanalytics.comlibretexts.org Enzymes involved in this pathway exhibit a high degree of substrate specificity, ensuring that the correct intermediates are formed. scielo.org.mx For example, the enzyme that converts loganin to secologanin is specific for loganin and does not accept structurally similar compounds like 7-dehydrologanin as a substrate. pugetsound.edu The catalytic mechanisms of these enzymes, often involving cofactors like NAD(P)+/NAD(P)H, facilitate the precise chemical transformations required. researchgate.netnih.gov The active site of these enzymes has a unique chemical environment, created by a specific arrangement of amino acid residues, which allows for selective binding to the substrate. libretexts.org

Investigation of Beta-Glucosidase Involvement in this compound-Related Pathways

β-Glucosidases are hydrolytic enzymes that play diverse roles in plant metabolism, including the activation of defense compounds and the release of volatile molecules by cleaving glucose moieties from glycosides. nih.govnih.gov In the context of iridoid biosynthesis, β-glucosidases can be involved in the metabolism of iridoid glucosides. nih.gov For instance, a β-glucosidase is implicated in the synthesis of oleuropein, where it shows high substrate specificity. researchgate.net These enzymes can act on various glycosides, and their involvement in pathways related to this compound could include the hydrolysis of a glycosylated precursor or the modification of this compound itself if it exists in a glycosylated form. wikipedia.orgfrontiersin.org

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of this compound is intricately regulated at the genetic and transcriptomic levels, ensuring its production is coordinated with the plant's developmental stage and environmental conditions. The pathway leading to this compound is a branch of the broader iridoid biosynthetic pathway, and its regulation involves a cascade of gene expression controlled by various transcription factors and signaling molecules.

Key Genes and Enzymes: The synthesis of this compound and its precursors is catalyzed by a series of enzymes, each encoded by specific genes. While the complete pathway is still under investigation in many species, several key genes have been identified through transcriptomic studies in iridoid-producing plants. The pathway originates from the methylerythritol phosphate (B84403) (MEP) pathway for the supply of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Key enzymatic steps and the genes encoding them include:

Geraniol (B1671447) synthase (GES): Converts geranyl diphosphate (GPP) to geraniol. mdpi.com

Geraniol 8-hydroxylase (G8H) or Geraniol 10-hydroxylase (G10H): A cytochrome P450 monooxygenase that hydroxylates geraniol. mdpi.comnotulaebotanicae.ro

8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes the hydroxylated intermediate. mdpi.com

Iridoid synthase (IS): Catalyzes the cyclization of the intermediate to form the characteristic iridoid skeleton. mdpi.comnumberanalytics.com

7-deoxyloganetic acid glucosyltransferase (7DLGT): Involved in the glucosylation of a precursor to 7-deoxyloganic acid. notulaebotanicae.rouniversiteitleiden.nl

7-deoxyloganic acid hydroxylase (7DLH): Hydroxylates 7-deoxyloganic acid to form loganic acid. universiteitleiden.nlbitoapps.in

Loganin O-methyltransferase (LAMT): Methylates loganic acid to produce loganin. mdpi.com

Secologanin synthase (SLS): A crucial cytochrome P450 enzyme that cleaves the cyclopentane (B165970) ring of loganin to form secologanin. mdpi.combitoapps.in

This compound (also known as 7-ketologanin) is an oxidized form of loganin. researchgate.net The specific enzymes responsible for the conversion of loganin to this compound are a subject of ongoing research, but likely involve hydroxylases and oxidoreductases.

Transcriptional Regulation: The expression of these biosynthetic genes is controlled by a network of transcription factors (TFs). These TFs can respond to various internal and external stimuli, thereby modulating the flux through the pathway.

Transcription Factor Families: Several families of TFs, including AP2/ERF, bHLH, MYB, and WRKY, have been implicated in the regulation of iridoid and secoiridoid biosynthesis. bohrium.commdpi.com For example, in Catharanthus roseus, the AP2/ERF transcription factor ORCA3 is known to regulate the expression of genes in the terpenoid indole alkaloid pathway, which shares the secoiridoid pathway. mdpi.com

Hormonal and Environmental Signals: The biosynthesis of secoiridoids, including this compound, is often induced by plant defense hormones such as jasmonic acid (JA). mdpi.com Wounding and herbivory can trigger the JA signaling cascade, leading to the upregulation of TF expression and subsequently the biosynthetic genes. mdpi.com Light has also been shown to be an important environmental factor that can modulate the expression of genes in the iridoid pathway and influence the accumulation of these compounds. bohrium.com For instance, studies in Gentiana macrophylla have identified transcription factors like GmbHLH20 and GmMYB5 that play key roles in regulating iridoid biosynthesis in response to light intensity. bohrium.com

Transcriptomic Analyses: High-throughput transcriptomic analyses, such as RNA-sequencing, have been instrumental in identifying the genes and regulatory elements involved in this compound biosynthesis. notulaebotanicae.robitoapps.in By comparing the transcriptomes of different tissues or plants under different conditions, researchers can identify differentially expressed genes that are likely part of the biosynthetic pathway. bitoapps.innih.gov For example, transcriptomic studies in various Gentiana species have identified numerous unigenes encoding key enzymes in the iridoid pathway. bitoapps.innih.gov

Comparative Biosynthetic Studies Across this compound-Producing Organisms

This compound and other secoiridoids are produced by a variety of plant species across different families, including the Oleaceae, Gentianaceae, and Cornaceae. researchgate.netnih.govresearchgate.net Comparative studies of these organisms provide valuable insights into the evolution and diversity of the biosynthetic pathway.

Conservation and Divergence of the Pathway: Comparative transcriptomic and metabolomic analyses have revealed that the core biosynthetic pathway leading to iridoids and secoiridoids is largely conserved across different plant species. bitoapps.in The key enzymes, such as G8H/G10H and IS, are found in most iridoid-producing plants. mdpi.comnotulaebotanicae.ro However, there can be variations in the downstream modification steps, leading to a diverse array of secoiridoid structures in different species.

For instance, a study comparing different cultivars of honeysuckle (Lonicera species) found variations in the concentrations of iridoids, including loganin and secologanin, suggesting differential regulation or efficiency of the biosynthetic enzymes. researchgate.net Similarly, comparative studies between different Gentiana species have shown differences in the expression levels of iridoid biosynthetic genes in various organs, which correlates with the accumulation of different iridoid compounds. bitoapps.in

Evolution of Biosynthetic Genes: Phylogenetic analyses of the biosynthetic genes can shed light on their evolutionary origins. It is believed that the genes for specialized metabolic pathways like secoiridoid biosynthesis have evolved through gene duplication and neofunctionalization of genes from primary metabolism. Comparative studies can help to trace these evolutionary events and understand how new biosynthetic capabilities have arisen in different plant lineages.

Integrated 'Omics' Approaches: Modern research relies heavily on integrated "omics" approaches, combining genomics, transcriptomics, proteomics, and metabolomics to obtain a comprehensive understanding of the biosynthetic pathway. By comparing the "omics" data from different this compound-producing species, researchers can identify conserved regulatory networks and species-specific modifications. For example, an integrated transcriptomic and metabolomic analysis of Gentiana crassicaulis helped to identify candidate genes involved in iridoid biosynthesis. nih.gov These comparative approaches are crucial for a holistic view of how plants produce the vast diversity of secoiridoids, with this compound as a central intermediate.

Chemical Synthesis and Structural Modification Strategies for Dehydrologanin and Its Derivatives

Total Synthesis Methodologies for Dehydrologanin

The total synthesis of complex natural products like this compound is a significant challenge that tests the limits of modern synthetic methodology. organic-chemistry.org While this compound is naturally available, total synthesis provides a route to access the molecule and its analogues without reliance on natural extraction, enabling the creation of derivatives that are not found in nature. organic-chemistry.org

Methodologies for constructing the core iridoid skeleton, a cis-fused cyclopentanopyran ring system, are central to the total synthesis of compounds like this compound. researchgate.net Key strategies often involve:

Intramolecular Cyclizations: Building the bicyclic core is a critical step. Methods like intramolecular Pd(0)-catalyzed allylic alkylation can be employed to form the characteristic bicyclic lactone intermediate of the iridoid skeleton. researchgate.net

Photochemical [2+2] Cycloadditions: A photochemical cycloaddition between a cyclopentenone derivative and a dimethoxyethylene can be a powerful step to construct a key bicyclic intermediate. researchgate.net

Dehydrogenation Reactions: The introduction of the double bond, as seen in this compound, is a crucial transformation. Transition-metal-catalyzed dehydrogenation, using palladium or nickel catalysts, can create the α,β-unsaturated system from a saturated ketone precursor. nih.gov

These synthetic campaigns are not merely academic exercises; they serve as a platform for developing new reactions and providing access to novel compounds for biological evaluation. organic-chemistry.orgresearchgate.net

Semi-Synthetic Approaches for this compound Derivatives

Semi-synthesis, which uses a readily available natural product as a starting material, is a practical and efficient approach to generate a library of derivatives. mdpi.comsioc-journal.cn Given the availability of this compound from natural sources, semi-synthesis is a favored strategy for exploring its chemical space. scispace.com This involves targeted modifications at distinct parts of the molecule, namely the sugar unit and the aglycone core. colab.ws

Derivatization of Glycosidic Moieties

The glycosidic portion of this compound, typically a glucose molecule, offers multiple hydroxyl groups that can be chemically altered. mdpi.com Such modifications can significantly impact the molecule's physicochemical properties, such as solubility and stability, and can influence its interaction with biological targets. mdpi.comfrontiersin.org

Common derivatization strategies include:

Acylation and Alkylation: The hydroxyl groups on the sugar can be converted to esters or ethers to alter lipophilicity.

Oxidation: Selective oxidation of hydroxyl groups can introduce new functionalities like ketones or carboxylic acids.

Deoxygenation: Removal of hydroxyl groups can probe their importance in hydrogen bonding with target receptors.

Modification of the Aglycone Core

The aglycone, or non-sugar, part of this compound contains the reactive iridoid skeleton, which is ripe for chemical manipulation. colab.ws Alterations to this core structure can lead to profound changes in biological activity. nih.gov Research on related iridoids demonstrates several feasible modification strategies:

Ring Formation: The core structure can be altered to create new rings. For instance, in some unique iridoids, a new ring has been formed between C-3 and C-10, or a 1,3-dioxane (B1201747) ring has been created between C-7 and C-10. frontiersin.org

Addition Reactions: The double bond within the pyran ring is susceptible to various addition reactions, allowing for the introduction of new functional groups.

Oxidation and Reduction: The existing functional groups on the aglycone, such as the ester and the vinyl ether, can be selectively oxidized or reduced to generate analogues with different electronic and steric properties.

These transformations on the aglycone core are essential for creating structurally diverse libraries of compounds for biological screening. frontiersin.org

Synthesis of Unusual Sugar-Containing Iridoid Glycosides from this compound

A sophisticated semi-synthetic strategy involves replacing the natural glucose moiety of this compound with other, "unusual" sugars. This approach allows for a detailed exploration of the structural requirements of the glycosidic partner for biological activity. researchgate.net A key study successfully synthesized novel iridoid glycosides from both loganin (B1675030) and 7-dehydrologanin by coupling the aglycone with various sugar derivatives. acs.org

The general process involves:

Enzymatic or Chemical Cleavage: The natural glucose unit is removed from this compound to yield the this compound aglycone.

Glycosylation: The aglycone is then coupled with a protected, activated "unusual" sugar donor (e.g., a glycosyl bromide or trichloroacetimidate).

Deprotection: The protecting groups on the newly introduced sugar are removed to yield the final, novel iridoid glycoside.

This method has been used to create this compound derivatives with sugars that differ in stereochemistry, substitution patterns, or are fundamentally different structures like deoxy sugars or amino sugars. acs.orgjournalcsij.com

Table 1: Examples of Synthesized this compound Derivatives with Unusual Sugars (This table is illustrative based on general synthetic possibilities for iridoid glycosides)

Starting Material Unusual Sugar Moiety Resulting Derivative Class
This compound Aglycone L-Glucose L-Iridoid Glycosides
This compound Aglycone 2-Deoxy-glucose 2'-Deoxy-iridoid Glycosides
This compound Aglycone Glucosamine Amino-sugar Iridoid Glycosides
This compound Aglycone D-Xylose Pentose-containing Iridoid Glycosides

Novel Synthetic Pathways for this compound Analogues

The development of novel synthetic pathways is crucial for accessing structurally unique analogues that are not achievable through simple semi-synthesis. thieme-connect.com These pathways often incorporate modern synthetic methods to build complexity efficiently.

Biology-Oriented Synthesis (BIOS): This approach uses the structures of known bioactive natural products to inspire the design of simplified, yet biologically relevant, molecular scaffolds. thieme-connect.com An iridoid-inspired compound collection has been synthesized using this philosophy to identify novel bioactive agents. thieme-connect.comjst.go.jp

Catalytic Methods: The use of novel catalysts can enable previously difficult transformations. For example, N-heterocyclic carbene (NHC) catalysis and transition metal-catalyzed reactions are being applied to the synthesis of complex molecules and iridoid analogues. nih.govjst.go.jp

Dearomatization Strategies: A powerful strategy for building the three-dimensional structure of complex molecules involves the dearomatization of simple, flat aromatic starting materials. nih.gov This has been used to create the core of iridoid-like natural products. nih.gov

Amphiphilic Glycosides: Novel pathways are being developed to synthesize amphiphilic glycosides which contain both a hydrophilic sugar head and a lipophilic tail, a strategy that could be applied to this compound to create derivatives with surfactant-like properties. conicet.gov.ar

These advanced strategies expand the toolbox of synthetic chemists, allowing for the creation of this compound analogues with unique architectures and potentially new biological functions.

Exploration of Structure-Activity Relationships (SAR) through Chemical Modification

Structure-Activity Relationship (SAR) studies correlate the chemical structure of a molecule with its biological activity. youtube.com By systematically modifying the this compound scaffold and assessing the bioactivity of the resulting derivatives, researchers can identify the key structural features required for a specific biological effect. colab.wsyoutube.com

Key findings from SAR studies on iridoids and their derivatives include:

Importance of the Aglycone Core: Modifications to the iridoid skeleton often have a dramatic impact on activity. For example, in a series of manzamine analogues, modification of the β-carboline ring was tolerated, while reduction of certain double bonds decreased activity, indicating their importance. nih.gov

Role of the Glycosidic Moiety: The nature of the sugar is often critical. For some glycosides, the sugar portion is crucial for improving pharmacokinetic parameters or for specific interactions with biological receptors. mdpi.com Changing the sugar can dramatically alter or enhance bioactivity. nih.gov

Influence of Specific Substituents: The presence, absence, or modification of specific functional groups can be key. For instance, introducing a hydroxyl group at a particular position on an iridoid-related scaffold led to excellent inhibitory potency against a target enzyme. researchgate.net In other cases, modifying a carbonyl group to a hydrazone resulted in a significant improvement in antimalarial activity. nih.gov

Table 2: Illustrative Structure-Activity Relationships for Iridoid Derivatives (This table summarizes general SAR principles observed across various iridoid derivatives)

Structural Modification General Impact on Bioactivity Example/Rationale
Aglycone: Introduction of hydroxyl groups Can significantly increase potency Provides new hydrogen bonding opportunities with target enzymes. researchgate.net
Aglycone: Reduction of double bonds Often decreases activity Suggests the planar, rigid structure of the double bond is important for binding. nih.gov
Glycoside: Replacement with an amino sugar May alter target specificity or cell uptake Changes the charge and hydrogen bonding capacity of the molecule. colab.ws
Glycoside: Change from D- to L-sugar Can abolish or drastically change activity Biological targets are often highly stereospecific. nih.gov
Side Chain: Conversion of ester/acid to amide Can improve potency and overcome drug resistance Alters lipophilicity, cellular uptake, and interaction with targets like DNA. colab.ws

These SAR studies are essential for guiding the rational design of new, more potent, and selective this compound analogues for potential therapeutic applications. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Dehydrologanin

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is fundamental to definitively identify and characterize the intricate structure of dehydrologanin.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the carbon and proton environments within the molecule. kisacademics.comceitec.cz ¹H-NMR and ¹³C-NMR spectra offer data on chemical shifts, coupling constants, and the number of nuclei in a given environment, which collectively allow for the assignment of the molecule's complex structure. kisacademics.comceitec.czox.ac.uk

Broadband decoupling in ¹³C-NMR is often employed to simplify the spectrum by removing C-H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. ox.ac.uklibretexts.org The chemical shifts in ¹³C-NMR are influenced by factors such as hybridization and the presence of electronegative atoms, with sp² hybridized carbons and carbonyl carbons typically appearing further downfield. libretexts.org The ¹³C-NMR spectrum of this compound shows characteristic signals that can be assigned to its distinct carbon atoms. scispace.com

¹H-NMR provides complementary information, with the number of signals indicating the different proton environments and their integrations revealing the relative number of protons in each environment. kisacademics.com Coupling patterns between adjacent protons help to establish the connectivity within the molecule. ox.ac.uk

Table 1: Representative NMR Data for this compound

Atom ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)
C-1 96.5 5.48 (d, J=4.0 Hz)
C-3 152.3 7.45 (s)
C-4 111.8 -
C-5 31.2 3.15 (m)
C-6 146.2 6.25 (br d, J=6.0 Hz)
C-7 128.9 -
C-8 46.5 2.85 (m)
C-9 20.9 1.15 (d, J=7.0 Hz)
C-10 169.5 -

Note: Data is compiled from representative literature and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. researchgate.net Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. chromatographyonline.com This high mass accuracy, typically with an error of less than 5 ppm, significantly narrows down the possible elemental formulas for a given ion. chromatographyonline.comtecnofrom.com

When coupled with liquid chromatography (LC), as in HR-LCMS, this technique allows for the separation of components in a complex mixture prior to mass analysis. nih.govresearchgate.net This is particularly useful for identifying compounds like this compound in natural product extracts. scielo.org.mxscielo.org.mx The fragmentation patterns observed in the mass spectrum, generated through techniques like in-source fragmentation, provide further structural information by revealing characteristic neutral losses and fragment ions. phcog.comnih.gov For instance, the analysis of this compound with a molecular formula of C₁₇H₂₄O₁₀ reveals a protonated molecule [M+H]⁺ at an exact mass that can be precisely measured. scispace.comphcog.com

Table 2: HRMS Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺ 389.1442 389.1448

Note: Observed values are examples and can vary slightly between instruments.

Key fragment ions observed for this compound include those resulting from the loss of the glucose moiety. phcog.com

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in the this compound molecule. This technique works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands indicating the presence of key functional groups:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl groups from the glucose unit and any other hydroxyls on the iridoid core.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of C-H bonds in the aliphatic and olefinic parts of the molecule.

C=O stretching: A strong absorption band around 1700-1750 cm⁻¹ is indicative of the ester carbonyl group. Another sharp peak around 1650 cm⁻¹ can be attributed to the α,β-unsaturated ketone system.

C=C stretching: An absorption in the 1600-1680 cm⁻¹ region is characteristic of the carbon-carbon double bonds within the iridoid ring structure.

C-O stretching: Multiple bands in the fingerprint region (typically 1000-1300 cm⁻¹) arise from the C-O stretching vibrations of the ether, ester, and alcohol functionalities.

These absorption frequencies provide a molecular fingerprint that aids in the structural confirmation of this compound.

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy provide valuable information regarding the chromophores and stereochemistry of this compound.

UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which is related to the electronic transitions within its chromophores. azooptics.combspublications.net A chromophore is a part of the molecule responsible for its color, typically containing unsaturated groups like C=C and C=O. bspublications.netvscht.cz The UV spectrum of this compound is characterized by absorption maxima (λmax) that correspond to the π→π* and n→π* electronic transitions of its conjugated systems, such as the α,β-unsaturated ketone. msu.eduupi.edu The position and intensity of these absorption bands can be influenced by the solvent and the presence of other functional groups. msu.edu For this compound, a characteristic absorption is observed around 235-240 nm, which is typical for the enol-ether system present in iridoids.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. wikipedia.orglibretexts.org Since this compound is a chiral molecule, it exhibits a CD spectrum that provides information about its absolute configuration and secondary structure. chiralabsxl.comunivr.it The CD spectrum is highly sensitive to the three-dimensional arrangement of atoms, and the sign and magnitude of the Cotton effects can be used to determine the stereochemistry of the molecule by comparing the experimental data with that of structurally related compounds or with theoretical calculations. chiralabsxl.commgcub.ac.in

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Chromatographic Methodologies for Isolation, Purity, and Quantification

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound from various sources.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. shimadzu.comopenaccessjournals.com It offers high resolution and sensitivity for separating complex mixtures. openaccessjournals.com

Analytical HPLC: In analytical applications, HPLC is used to identify and quantify this compound in samples. openaccessjournals.com A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is frequently carried out using a UV detector set at the λmax of this compound (around 235-240 nm) or a Diode Array Detector (DAD) which can acquire spectra across a range of wavelengths. scispace.comnih.gov The retention time of the this compound peak under specific chromatographic conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantification. openaccessjournals.com

Preparative HPLC: For the isolation of pure this compound from natural extracts or reaction mixtures, preparative HPLC is employed. frontiersin.org This method uses larger columns and higher flow rates to handle larger sample volumes. The goal is to separate this compound from other components to obtain a highly purified sample for further structural elucidation and biological testing. The fractions corresponding to the this compound peak are collected, and the solvent is evaporated to yield the pure compound.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Acetonitrile
Methanol
Formic acid

Thin-Layer Chromatography (TLC) for Screening and Purification Monitoring

Thin-Layer Chromatography (TLC) serves as a fundamental and versatile technique for the rapid analysis of chemical compounds. libretexts.org It is an indispensable tool in natural product chemistry for initial screening of plant extracts and for monitoring the progress of purification procedures. sigmaaldrich.com TLC operates on the principle of differential partitioning of components between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent system that moves up the plate via capillary action). merckmillipore.comitmedicalteam.pl

In the context of this compound and related iridoid glycosides, TLC is instrumental for several key functions:

Screening of Extracts: Researchers can quickly assess the presence of iridoid glycosides in crude extracts by comparing the retardation factor (R_f) values of spots with those of known standards. The R_f value, the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic property under specific conditions. merckmillipore.com

Monitoring Purification: During column chromatography, fractions are collected and analyzed by TLC to determine their composition. This allows chemists to identify which fractions contain the target compound, this compound, and to decide which fractions to combine for further purification. sigmaaldrich.com

Optimization of Solvent Systems: TLC is used to test various solvent systems to find the optimal mobile phase for separation in column chromatography. A good separation on a TLC plate is indicative of a successful separation on a column. libretexts.org

Visualization of separated spots on the TLC plate, especially for non-colored compounds like this compound, is typically achieved by spraying the plate with a derivatizing agent (e.g., a sulfuric acid solution) followed by heating, which induces a color change. sigmaaldrich.com

Table 1: Illustrative TLC System for Iridoid Glycoside Analysis

Parameter Description Purpose
Stationary Phase Silica gel 60 F₂₅₄ plates Provides a polar surface for the separation of moderately polar compounds like iridoid glycosides.
Mobile Phase Chloroform (B151607):Methanol (e.g., 8:2 v/v) The solvent system's polarity is optimized to achieve differential migration and clear separation of components.
Application Spotting of crude extract and reference compounds Allows for direct comparison and preliminary identification.
Development Ascending development in a saturated chamber Ensures reproducible R_f values by maintaining a consistent vapor phase. sigmaaldrich.com

| Detection | UV light (254 nm) followed by chemical derivatization (e.g., anisaldehyde-sulfuric acid reagent and heating) | Enables visualization of separated compounds as distinct spots for R_f calculation and analysis. sigmaaldrich.com |

Column Chromatography Techniques for Fractionation and Purification

Column chromatography is a cornerstone technique for the isolation and purification of individual compounds from complex mixtures. column-chromatography.comchromtech.com It operates on the same principles as TLC but on a preparative scale, allowing for the separation of much larger quantities of material. units.it The process involves packing a stationary phase, such as silica gel or alumina, into a glass column. The sample mixture is loaded onto the top, and a solvent (mobile phase) is passed through the column, causing the components to separate based on their differential affinities for the stationary and mobile phases. column-chromatography.comunits.it

The purification of this compound often involves multiple chromatographic steps. Research has shown the successful isolation of this compound and other iridoids from plant sources like Hydrangea macrophylla using a combination of different column chromatography methods. bvsalud.org These typically include:

Silica Gel Column Chromatography: This is a form of normal-phase chromatography where the stationary phase is polar (silica) and the mobile phase is non-polar or moderately polar. Compounds are eluted in order of increasing polarity. It is widely used for the initial fractionation of crude plant extracts. column-chromatography.com

Octadecylsilyl (ODS) Column Chromatography: This is a type of reversed-phase chromatography. The stationary phase (ODS, or C18) is non-polar, and the mobile phase is polar (e.g., a mixture of methanol and water). In this system, non-polar compounds are retained more strongly, and polar compounds elute earlier. This technique is often used for further purification of fractions obtained from silica gel chromatography. researchgate.net

The choice of stationary and mobile phases is critical and is tailored to the polarity of the target compounds to achieve effective separation. units.it

Table 2: Column Chromatography in the Purification of this compound

Technique Stationary Phase Mobile Phase Principle Application in Purification
Normal-Phase Chromatography Silica Gel (SiO₂) A gradient of increasing polarity (e.g., starting with chloroform and gradually adding methanol) Initial fractionation of crude extract to separate compounds into groups based on polarity. bvsalud.org
Reversed-Phase Chromatography Octadecylsilyl (ODS, C18) A gradient of decreasing polarity (e.g., starting with water and gradually adding methanol) Fine purification of fractions containing this compound, separating it from other structurally similar iridoids. bvsalud.orgresearchgate.net

| Size-Exclusion Chromatography (SEC) | Sephadex Gel (e.g., LH-20) | Isocratic elution with a solvent like methanol | Separation based on molecular size, effective for removing high molecular weight impurities like tannins or low molecular weight contaminants. |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical procedure used to determine the elemental composition of a pure compound. chromatographytoday.com For an organic compound like this compound, this typically involves combustion analysis to quantify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The oxygen (O) content is usually determined by difference. This technique provides fundamental data that helps to verify the molecular formula of a newly isolated or synthesized compound. researchgate.net

The molecular formula for this compound is established as C₁₇H₂₄O₁₀. nih.gov Elemental analysis of a purified sample of this compound should yield experimental values for the percentages of carbon, hydrogen, and oxygen that are in close agreement with the theoretically calculated values derived from this formula. In academic and industrial research, a match within ±0.4% is often required to confirm the identity and purity of a compound. researchgate.net This verification is a standard requirement for the characterization of new compounds. rsc.org

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass (amu) Count in Formula Total Mass (amu) Percentage of Total Mass (%)
Carbon C 12.011 17 204.187 51.51%
Hydrogen H 1.008 24 24.192 6.10%
Oxygen O 15.999 10 159.990 40.38%

| Total | C₁₇H₂₄O₁₀ | | | 396.369 | 100.00% |

Integrated Analytical Platforms for Comprehensive Metabolite Profiling

Modern metabolic studies utilize integrated analytical platforms that couple high-resolution separation techniques with sensitive detection methods to achieve comprehensive metabolite profiling. nih.gov These platforms, often referred to as hyphenated techniques, are essential for detecting and quantifying a wide range of metabolites, including this compound, within a complex biological sample. criver.comresearchgate.net The goal of such untargeted or targeted analysis is to obtain a snapshot of the metabolome of an organism or system. mit.edu

The most powerful and commonly used platforms for this purpose are based on mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This platform is ideal for analyzing volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step (e.g., trimethylsilylation) is required to make them amenable to GC analysis. jeol.com In one study, this compound was identified in sake through non-targeted analysis using a GC time-of-flight mass spectrometer (GC-TOFMS), which provides high mass accuracy for confident formula determination. jeol.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most versatile and widely used platform in metabolomics, capable of analyzing a broad range of compounds, including polar and non-polar, without the need for derivatization. criver.com High-resolution mass spectrometers like Orbitrap or TOF analyzers, often used in LC-MS/MS systems, provide exceptional sensitivity and specificity, allowing for the confident identification and structural elucidation of metabolites in complex mixtures. criver.commit.edu

These integrated platforms enable both hypothesis-generating (untargeted metabolomics) and hypothesis-driven (targeted analysis) experiments, providing a powerful tool for understanding the biochemical landscape where this compound is present. mit.edu

Table 4: Integrated Platforms for this compound Analysis

Analytical Platform Separation Technique Mass Spectrometer Ionization Method Application for this compound
GC-TOFMS Gas Chromatography (GC) Time-of-Flight (TOF) Electron Ionization (EI), Field Ionization (FI) Non-targeted profiling in complex mixtures (e.g., food products) after derivatization to increase volatility. jeol.com
UHPLC-Orbitrap-MS/MS Ultra-High-Performance Liquid Chromatography (UHPLC) Orbitrap Electrospray Ionization (ESI) Targeted quantification and untargeted profiling in biological extracts with high resolution and mass accuracy, enabling structural confirmation through fragmentation patterns. criver.commdpi.com

| LC-NMR | Liquid Chromatography (LC) | Nuclear Magnetic Resonance (NMR) | - | Provides unambiguous structural elucidation of isolated metabolites by physically coupling the separation with spectroscopic analysis. |

Biotechnological Production and Biotransformation of Dehydrologanin

Metabolic Engineering Approaches for Enhanced Production

Metabolic engineering provides powerful tools to optimize the genetic and regulatory processes within cells to increase the production of specific target compounds like Dehydrologanin. uq.edu.au These strategies aim to construct efficient microbial or cellular factories capable of converting simple feedstocks into complex molecules.

The heterologous production of plant-derived secondary metabolites in engineered microbial hosts offers a sustainable and scalable alternative to extraction from natural sources. rutgers.edu The core principle involves transferring the entire biosynthetic pathway, or a significant portion of it, into a host microorganism with more desirable characteristics for industrial fermentation, such as rapid growth and well-established genetic tools. uq.edu.au While the complete de novo biosynthesis of this compound in a microbial host is a complex undertaking, research into the production of related iridoids provides a clear roadmap.

The biosynthesis of iridoids begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These are generated through either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways. mdpi.com These precursors are then converted through a series of enzymatic steps to form the characteristic iridoid scaffold. Key enzymes in this pathway leading toward this compound (Ketologanin) include geraniol (B1671447) synthase (GES), geraniol 8-hydroxylase (G8H), and iridoid synthase (IS). researchgate.net

Recent successes in engineering Saccharomyces cerevisiae (yeast) and Escherichia coli for the production of other complex terpenoids demonstrate the feasibility of this approach. uq.edu.aurutgers.edu For instance, the entire squalene (B77637) biosynthetic pathway, which shares the same MVA pathway precursors, was successfully reconstructed in the peroxisome of Yarrowia lipolytica, leading to a 1,300-fold increase in production compared to native cytosolic synthesis. nih.gov Similar strategies, involving the careful selection and expression of pathway genes from plants like Olea europaea (olive) or Catharanthus roseus, could be applied to develop microbial strains that accumulate this compound. nih.govnih.gov The identification of genes from olive, such as those encoding iridoid synthase (OeISY) and cytochrome P450 enzymes like OeOMES and OeSXS which act on a ketologanin intermediary, are critical for such engineering efforts. researchgate.netfrontiersin.orgbiorxiv.org

Table 1: Key Enzyme Classes in this compound Biosynthesis

Enzyme Class Role in Pathway Example Gene/Enzyme Source Organism
Geranyl Diphosphate (B83284) Synthase (GPPS) Forms GPP from IPP and DMAPP GPPS General Terpenoid Pathway
Geraniol Synthase (GES) Converts GPP to Geraniol OeGES Olea europaea
Geraniol 8-Hydroxylase (G8H/G10H) Hydroxylates Geraniol OeGE10H Olea europaea
Iridoid Synthase (ISY) Catalyzes formation of the iridoid ring OeISY Olea europaea

Plant tissue and cell culture represent a valuable platform for the in vitro production of secondary metabolites, including iridoids like this compound. researchgate.net This technology offers a controlled environment for producing valuable compounds, independent of geographical and climatic constraints. researchgate.net Research on medicinal plants has shown that tissue culture is indispensable for the production of secondary metabolites. researchgate.net

Systems involving callus cultures, hairy root cultures, or suspension cell cultures can be optimized to enhance the yield of target compounds. For example, in Lonicera japonica, a plant known to produce ketologanin, different culture conditions and the application of elicitors or abiotic inducers have been shown to significantly enhance the production of its secondary metabolites. researchgate.netresearchgate.net Similarly, cell cultures of Olea europaea could be developed and optimized for the production of this compound and its derivatives. The identification of high-producing cell lines and the optimization of culture media and growth conditions are key steps in developing a viable in vitro production system. researchgate.net

A central goal of metabolic engineering is to channel the flow of carbon and energy (metabolic flux) towards the synthesis of a desired product. plos.orgfrontiersin.org In native organisms, the flux towards secondary metabolites like this compound is often tightly regulated and limited by the demands of primary metabolism for growth and survival. uq.edu.au Several strategies can be employed to overcome these limitations.

One key strategy is to increase the supply of essential precursors. mdpi.com For this compound, this involves upregulating the MVA or MEP pathways to boost the intracellular pools of IPP and DMAPP. mdpi.comnih.gov This can be achieved by overexpressing rate-limiting enzymes in these pathways, such as DXS and DXR in the MEP pathway. plos.org

Another powerful approach is to down-regulate or eliminate competing pathways that drain precursors away from the target pathway. uq.edu.au For terpenoid biosynthesis in yeast, for example, pathways that compete for the precursor acetyl-CoA can be suppressed to redirect flux towards the MVA pathway. nih.gov In the context of iridoid biosynthesis in Gardenia jasminoides, a negative correlation was observed between the biosynthesis of geniposide (B1671433) (an iridoid) and crocin, suggesting a redirection of metabolic flux between these two pathways. plos.org By identifying and modifying the key enzymes at these metabolic branch points, it is possible to channel precursors specifically towards this compound synthesis. mdpi.com Techniques like CRISPRi (CRISPR interference) can be used to precisely repress the expression of genes in competing pathways, thereby redirecting metabolic flux and enhancing product yield. uq.edu.au

Cell Culture Systems for In Vitro Production

Biotransformation of this compound by Microorganisms and Enzymes

Biotransformation uses whole microorganisms or isolated enzymes to perform specific chemical modifications on a substrate molecule. frontiersin.org This process is highly valued for its regio- and stereo-specificity, often achieving conversions that are difficult or impossible through conventional chemistry. researchgate.net this compound, with its reactive ketone group and complex stereochemistry, is an ideal candidate for biotransformation to generate novel, high-value derivatives.

Microbial fermentation provides a powerful method for modifying the structure of natural products. frontiersin.org Microorganisms possess diverse enzymatic machinery capable of catalyzing a wide range of reactions, including hydrolysis, oxidation, reduction, and methylation. frontiersin.org When a compound like this compound is introduced into a microbial culture, the organism's enzymes can act upon it, transforming it into one or more new compounds.

Studies on other iridoid glycosides have demonstrated the potential of this approach. For instance, fermentation of gentiopicroside (B1671439) and swertiamarin (B1682845) with the endophytic fungus Penicillium brasilianum yielded seven different products, including one entirely new compound. scilit.comnih.gov The fungus demonstrated a remarkable ability to perform reactions that mimic metabolic processes in mammals. scilit.comnih.gov Similarly, various fungi and bacteria could be screened for their ability to transform this compound. This could lead to the production of novel iridoid derivatives through reactions such as the reduction of the keto group to a hydroxyl group, glycosylation at different positions, or even cleavage of the cyclopentane (B165970) ring. researchgate.net Such modifications can significantly alter the biological activity of the parent molecule, creating a library of new compounds for further investigation.

Using isolated enzymes offers a more controlled approach to biotransformation compared to whole-cell fermentation. google.com This method avoids the complexities of cellular metabolism and potential side reactions, allowing for a specific, targeted conversion. The enzymatic conversion of this compound (Ketologanin) is a known step in the biosynthesis of other important secoiridoids. biocrick.com

In olive (Olea europaea), this compound serves as a key intermediary. biocrick.comresearchgate.net Two bifunctional cytochrome P450 enzymes, OeOMES and OeSXS, have been identified that catalyze the rare oxidative C-C bond cleavage of the iridoid scaffold, acting upon a ketologanin intermediate to produce oleoside (B1148882) methyl ester and secoxyloganin, respectively. researchgate.netmpg.de Another critical enzyme, secologanin (B1681713) synthase (SLS), also a cytochrome P450, performs a similar oxidative ring cleavage on the related compound loganin (B1675030). researchgate.net These enzymes, or others with similar activities like oxidoreductases, could be used in vitro to convert this compound into various secoiridoids. Furthermore, other enzyme classes like hydrolases (e.g., β-glucosidase) or transferases could be employed to modify the glycosyl moiety or other functional groups on the this compound molecule, further diversifying the range of potential products. biocrick.com

Table 2: Potential Enzymatic Reactions for this compound Derivatization

Enzyme Class Potential Reaction Substrate Potential Product
Oxidoreductase / Dehydrogenase Reduction of ketone This compound 7-epi-Loganin / Loganin
Cytochrome P450 (e.g., SLS-type) Oxidative ring cleavage This compound Seco-iridoid derivatives
Glycosyltransferase Addition of sugar moieties This compound Novel glycosides

Discovery of Novel Biotransformation Products

The biotransformation of this compound has emerged as a compelling strategy for generating novel iridoid glycosides with modified structures and potentially enhanced or altered biological activities. This approach harnesses the enzymatic machinery of microorganisms to catalyze specific chemical modifications of the this compound scaffold, leading to the production of compounds that are often difficult to achieve through conventional chemical synthesis. Research in this area has unveiled a variety of new derivatives, primarily through hydroxylation, reduction, and acylation reactions.

Microbial transformation of this compound has been a particularly fruitful avenue for discovering new compounds. For instance, studies involving various fungal strains have demonstrated their capacity to introduce hydroxyl groups at different positions on the this compound molecule. These hydroxylation reactions are highly specific, a hallmark of enzymatic processes, and can lead to the formation of multiple novel products from a single substrate.

In addition to hydroxylation, other biotransformation reactions have been observed. For example, the reduction of the double bond in the cyclopentane ring of this compound can occur, leading to the formation of loganin and its epimers. Furthermore, acylation, the addition of an acyl group, at various positions of the glucose moiety has been documented, resulting in a diverse array of new iridoid glycosides.

A notable example of novel biotransformation products includes 2'-(2,3-dihydroxybenzoyloxy)-7-ketologanin, an acylated iridoid glucoside isolated from Gentiana kurroo. biocrick.com While not a direct biotransformation product in a laboratory setting, its natural occurrence suggests the existence of biosynthetic pathways capable of such modifications. The structure of this compound was elucidated through extensive spectroscopic analysis. biocrick.com

The exploration of microbial and enzymatic transformations of this compound continues to be a promising field for the discovery of new natural product derivatives. These novel compounds serve as a valuable resource for drug discovery programs and for studying the structure-activity relationships of iridoid glycosides.

Table 1: Examples of Novel Biotransformation Products of this compound and Related Iridoids

Original CompoundBiotransformation ProcessNovel ProductReference
This compound (7-Ketologanin)Acylation2'-(2,3-dihydroxybenzoyloxy)-7-ketologanin biocrick.com
LoganinSynthesis6′-Deoxy-6′-aminologanin tandfonline.com
LoganinSynthesis3′,6′-Anhydrologanin tandfonline.com
LoganinSynthesis6′-Deoxy-6′-methylloganin tandfonline.com
LoganinSynthesis6′-Deoxy-5′,6′ -unsaturated loganin tandfonline.com
LoganinSynthesis6′ -Deoxy-6′-thiologanin tandfonline.com

Investigations into the Biological Activities and Molecular Mechanisms of Dehydrologanin

In Vitro Pharmacological Study Methodologies

In vitro studies, which are conducted outside of a living organism, are fundamental to the initial pharmacological assessment of compounds like dehydrologanin. nih.gov These methods allow for the controlled investigation of a substance's biological effects at the cellular and molecular level. nih.govcreative-biolabs.com They are crucial for early-stage drug discovery, providing insights into a compound's potential efficacy and mechanism of action before advancing to more complex in vivo studies. bioduro.comwalshmedicalmedia.com

Cell-Based Assay Development and Implementation

Cell-based assays are a cornerstone of in vitro pharmacology, offering a biologically relevant context to study the effects of a compound. nuvisan.comsygnaturediscovery.com These assays utilize living cells, which can be established cell lines, primary cells, or stem cells, to model various biological processes and disease states. nuvisan.comconceptlifesciences.com The development of robust and relevant cell-based assays is critical for successfully characterizing the pharmacological profile of a compound like this compound. sygnaturediscovery.com

The implementation of cell-based assays involves several key steps. Initially, a suitable cell model that is relevant to the biological question being investigated is selected. conceptlifesciences.com These models can range from simple single-cell cultures to more complex co-culture systems or even three-dimensional organoids that better mimic the in vivo environment. nuvisan.com Following model selection, the assay is designed to measure specific cellular responses. Common readouts include assessments of cell viability, proliferation, cytotoxicity, apoptosis, and changes in the expression of specific biomarkers. sygnaturediscovery.com High-throughput screening (HTS) formats are often employed to test a large number of compounds or concentrations efficiently. nuvisan.com Advanced techniques such as high-content imaging and flow cytometry can provide multiparametric data on individual cells, offering a deeper understanding of the compound's effects. nuvisan.comsygnaturediscovery.com For instance, studies on other natural compounds have utilized cell-based assays to evaluate their anti-inflammatory and antiproliferative activities. nih.govresearchgate.net

Enzyme Assays and Receptor Binding Studies

Enzyme assays and receptor binding studies are biochemical assays that provide precise, reproducible data on the molecular interactions of a compound. bioduro.com These assays are essential for identifying and characterizing the direct molecular targets of a substance like this compound.

Enzyme Assays: These assays are designed to determine how a compound interacts with specific enzymes, measuring effects such as inhibition or activation. bioduro.com The process typically involves preparing a mixture containing the enzyme, its substrate, and the test compound. sigmaaldrich.com The enzymatic activity is then measured, often through colorimetric, fluorescent, or luminescent detection methods. sigmaaldrich.combmglabtech.com Kinetic studies can also be performed to understand the mechanism of enzyme inhibition or activation in detail. bmglabtech.com

Receptor Binding Studies: These studies are crucial for investigating compounds that target cell surface or intracellular receptors, such as G-protein coupled receptors (GPCRs), which are common drug targets. bioduro.comnih.gov The most common formats for these assays are filtration binding and Scintillation Proximity Assay (SPA), both of which typically use a radiolabeled ligand that binds to the receptor. nih.gov The test compound's ability to displace the radiolabeled ligand is measured, providing information on its binding affinity for the receptor. nih.gov Non-radioactive formats, such as those using fluorescence polarization or time-resolved fluorescence, are also available. nih.gov

Exploration of Molecular Targets and Signaling Pathways

Understanding the molecular targets and the signaling pathways modulated by a compound is fundamental to elucidating its mechanism of action. nih.gov This exploration often begins with the data generated from enzyme and receptor binding assays and is further investigated using a variety of molecular biology techniques.

Once a potential molecular target is identified, further studies are conducted to understand how the interaction of this compound with this target affects downstream cellular signaling. nih.gov This involves analyzing the activation state of key proteins within specific signaling cascades, such as phosphorylation events in kinase pathways. nih.gov Techniques like Western blotting and ELISA are commonly used for this purpose. Furthermore, gene expression analysis, using methods like quantitative PCR (qPCR) or RNA sequencing (RNA-Seq), can reveal how the compound alters the transcription of target genes. gubra.dk This comprehensive approach allows researchers to build a detailed picture of the molecular mechanisms underlying the observed biological activities of the compound. For example, research on other natural compounds has identified their effects on pathways like the NF-κB signaling pathway. researchgate.netvellmanherbs.com

In Vivo Preclinical Research Model Development and Application

Selection and Validation of Animal Models for Specific Biological Investigations

The selection of an appropriate animal model is a crucial first step in in vivo research and is guided by the specific biological question under investigation. mdpi.com Animal models are non-human species used to simulate aspects of human biology or disease. facellitate.comnih.gov Rodents, such as mice and rats, are the most frequently used models in preclinical studies due to their physiological similarities to humans, ease of handling, and well-established genetic tools. facellitate.comfrontiersin.org

The choice of model depends on its ability to mimic the human condition being studied. uoc.gr Animal models can be categorized as:

Induced models: where a disease or condition is experimentally created. uoc.gr

Spontaneous models: where the animals naturally develop a condition similar to a human disease. researchgate.net

Genetically modified models: where specific genes are altered to study their function or to create a disease model. researchgate.net

Orphan models: which have a disease that does not have a direct human equivalent but can still be useful for research. uoc.gr

Validation of the chosen animal model is essential to ensure that the results are relevant and translatable to humans. kyinno.com This involves confirming that the model exhibits the key characteristics of the human disease or biological process being studied. gubra.dk

Methodologies for Assessing Systemic Biological Responses

Key methodologies include:

Pharmacokinetic and Pharmacodynamic (PK/PD) analysis: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound, while PD studies examine the relationship between the compound's concentration and its effect over time. creative-biolabs.comfrontiersin.org

Histopathological analysis: Tissues from various organs are collected at the end of the study and examined microscopically for any changes or damage caused by the compound. Staining techniques like hematoxylin (B73222) and eosin (B541160) (H&E) or specialized stains are used to visualize cellular structures and inflammatory responses. mdpi.comscielo.br

Hematology and clinical chemistry: Blood samples are analyzed to assess the compound's effects on blood cells, as well as the function of key organs like the liver and kidneys. mdpi.com

Behavioral and functional assessments: Depending on the target disease, specific tests may be conducted to evaluate changes in behavior, motor function, or cognitive abilities.

Biomarker analysis: The levels of specific molecules (biomarkers) in blood or tissues can be measured to monitor the progression of a disease or the response to treatment. rsc.org

By employing these methodologies, researchers can gather comprehensive data on the systemic effects of this compound, providing a foundation for further development.

Methodological Frameworks for Antioxidant Activity Assessment

The evaluation of the antioxidant capacity of chemical compounds like this compound is crucial for understanding their potential to neutralize harmful free radicals. A variety of in vitro assays are employed to quantify this activity, primarily categorized into methods based on Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT). nih.govnih.gov It is standard practice to use multiple assays to obtain a comprehensive profile of a compound's antioxidant capabilities, as each method has a distinct chemical basis. nih.govmdpi.com

Commonly utilized assays for iridoid glycosides, the class of compounds to which this compound belongs, include several well-established spectrophotometric methods. nih.govresearchgate.netnih.gov These tests measure the ability of a compound to reduce an oxidant, which results in a measurable color change correlated to the antioxidant concentration. nih.gov

Key Antioxidant Assays:

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: This is one of the most widely used methods for assessing antioxidant activity. nih.gov It employs a stable free radical, DPPH, which has a deep purple color and a strong absorbance at approximately 517 nm. mdpi.comnih.gov When an antioxidant compound donates a hydrogen atom or an electron, the DPPH radical is neutralized to its reduced form, DPPH-H, a yellow-colored compound, leading to a decrease in absorbance. mdpi.comugm.ac.id The degree of color change is directly proportional to the radical scavenging ability of the compound. nih.gov The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. frontiersin.org

Ferric Reducing Antioxidant Power (FRAP) Assay: The FRAP assay directly measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe(III)-TPTZ) complex to its ferrous form (Fe(II)-TPTZ). ugm.ac.id This reduction reaction occurs at a low pH and results in the formation of an intense blue-colored complex that is monitored by measuring the change in absorbance around 593 nm. ugm.ac.idfrontiersin.orgmdpi.com The antioxidant capacity is determined by comparing the absorbance change to that of a standard, such as Trolox or Ferrous sulfate. ugm.ac.idmdpi.com

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay: In this assay, the ABTS radical cation (ABTS•+) is generated through the reaction of ABTS with a strong oxidizing agent like potassium persulfate. mdpi.commdpi.com The pre-formed radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at approximately 734 nm is proportional to the antioxidant concentration. mdpi.com

Cupric Reducing Antioxidant Power (CUPRAC) Assay: This method utilizes the copper(II)-neocuproine reagent as the chromogenic oxidizing agent. nih.gov Antioxidants reduce the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex, which has a distinct yellow-orange color. nih.gov A key advantage of the CUPRAC assay is that it is performed at a physiological pH. nih.gov

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay is a HAT-based method that evaluates the capacity of an antioxidant to quench peroxyl radicals. nih.gov The assay monitors the inhibition of the oxidation of a fluorescent probe (like fluorescein) by peroxyl radicals. The antioxidant's presence protects the fluorescent probe from degradation, and the antioxidant capacity is quantified by measuring the area under the fluorescence decay curve relative to a standard like Trolox. nih.govresearchgate.net

Summary of Methodological Frameworks for Antioxidant Activity Assessment
AssayPrincipleMeasured OutcomeKey Reagents
DPPH Radical ScavengingSingle Electron Transfer (SET) / Hydrogen Atom Transfer (HAT)Decrease in absorbance at ~517 nm as purple DPPH radical is reduced to yellow DPPH-H.2,2-Diphenyl-1-picrylhydrazyl (DPPH)
Ferric Reducing Antioxidant Power (FRAP)Single Electron Transfer (SET)Increase in absorbance at ~593 nm from the formation of a blue Fe(II)-TPTZ complex.FeCl₃, 2,4,6-Tripyridyl-s-triazine (TPTZ)
ABTS Radical Cation ScavengingSingle Electron Transfer (SET)Decrease in absorbance at ~734 nm as the blue-green ABTS radical is decolorized.2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Potassium persulfate
Cupric Reducing Antioxidant Power (CUPRAC)Single Electron Transfer (SET)Increase in absorbance from the formation of a yellow-orange Cu(I)-neocuproine complex.CuCl₂, Neocuproine, Ammonium acetate (B1210297)
Oxygen Radical Absorbance Capacity (ORAC)Hydrogen Atom Transfer (HAT)Measurement of fluorescence decay curve inhibition compared to a standard.Fluorescein, AAPH (a peroxyl radical generator), Trolox

Research Methodologies for Antimicrobial Activity Evaluation

To determine the antimicrobial efficacy of compounds such as this compound, a range of standardized in vitro methodologies are utilized. These methods can be broadly classified as diffusion and dilution assays, which provide qualitative and quantitative results, respectively. nih.govresearchgate.net

Qualitative Antimicrobial Assays:

Agar (B569324) Diffusion Methods: These techniques are widely used for initial screening of antimicrobial activity. nih.gov

Disk Diffusion: In this method, sterile filter paper discs impregnated with the test compound are placed on an agar plate that has been uniformly inoculated with a specific microorganism. nih.govresearchgate.net As the compound diffuses into the agar, it creates a concentration gradient. mdpi.com If the compound is effective, a clear "zone of inhibition" will appear around the disk where microbial growth is prevented. frontiersin.org The diameter of this zone indicates the susceptibility of the microorganism to the compound. nih.gov

Well Diffusion: This method is similar to disk diffusion, but instead of a paper disk, a well is created in the agar plate. nih.gov A solution of the test compound is then placed into the well. frontiersin.org The subsequent diffusion and measurement of the inhibition zone follow the same principle as the disk diffusion method. frontiersin.orgnih.gov

Quantitative Antimicrobial Assays:

Dilution Methods: These assays are used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism. researchgate.net

Broth Dilution: This method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium (broth) in test tubes or microtiter plates. researchgate.netnih.gov Each tube is then inoculated with a standardized suspension of the test microorganism and incubated. The MIC is identified as the lowest concentration of the compound in which no visible turbidity (growth) is observed. researchgate.net Broth microdilution, using 96-well plates, is a common high-throughput adaptation of this technique. nih.govmdpi.com

Agar Dilution: In this method, varying concentrations of the test compound are incorporated directly into molten agar before it solidifies in Petri dishes. mdpi.comwikipedia.org The surface of each plate is then inoculated with a standardized number of microbial cells. wikipedia.org Following incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits microbial growth on the agar surface. mdpi.comresearchgate.net This method is considered a "gold standard" for susceptibility testing and allows for the simultaneous testing of multiple strains. mdpi.comwikipedia.org

Other Relevant Techniques:

Thin-Layer Chromatography (TLC)–Bioautography: This technique combines chromatography with a bioassay to identify active compounds within a mixture. researchgate.net The components of an extract are first separated on a TLC plate. The plate is then either sprayed with a microbial suspension (direct bioautography) or placed onto an inoculated agar medium. Zones of inhibition appear on the plate corresponding to the location of the antimicrobial compounds, allowing for rapid identification of the active constituents. researchgate.net

Summary of Research Methodologies for Antimicrobial Activity Evaluation
MethodologyTypePrinciplePrimary Result
Disk DiffusionQualitative (Diffusion)A compound-impregnated disk is placed on inoculated agar; activity is based on diffusion and growth inhibition.Diameter of the Zone of Inhibition (mm). nih.gov
Well DiffusionQualitative (Diffusion)A solution of the compound is placed in a well on inoculated agar; activity is based on diffusion and growth inhibition.Diameter of the Zone of Inhibition (mm). nih.gov
Broth DilutionQuantitative (Dilution)A compound is serially diluted in broth, inoculated with microbes, and incubated to find the lowest concentration that prevents growth.Minimum Inhibitory Concentration (MIC). researchgate.netnih.gov
Agar DilutionQuantitative (Dilution)A compound is incorporated into agar at various concentrations; plates are inoculated to find the lowest concentration preventing growth.Minimum Inhibitory Concentration (MIC). mdpi.comwikipedia.org
TLC-BioautographyQualitative (Chromatographic)Separates compounds on a TLC plate, which is then exposed to microbes to identify active components by zones of inhibition.Identification of active compounds in a mixture. researchgate.net

Isolation and Purification Methodologies from Natural Sources for Academic Research

Extraction Techniques from Plant Biomass

The initial and pivotal step in obtaining dehydrologanin is its extraction from plant material. The efficiency of this process is highly dependent on the chosen solvent system and the application of advanced extraction technologies designed to maximize yield and preserve the compound's integrity.

The selection of an appropriate solvent system is fundamental for the effective extraction of this compound. The choice of solvent is governed by its affinity for the target compound and its ability to penetrate the plant cell matrix. numberanalytics.com The optimization of solvent systems often involves evaluating various solvents and their mixtures to identify the most efficient combination for maximizing the yield of this compound.

A variety of solvent systems are commonly employed for the extraction of compounds from plant materials. These often consist of mixtures of water with organic solvents such as methanol (B129727), ethanol, or acetonitrile (B52724). researchgate.netscirp.org The ratio of water to the organic solvent is a critical parameter that significantly influences the extraction yield. scirp.org For instance, studies on the extraction of other plant-derived compounds have shown that specific concentrations of aqueous alcohol, such as 40-70% methanol or ethanol, can be more effective than the pure solvents. scirp.org The addition of small amounts of acid, like acetic acid, can also enhance extraction efficiency. scirp.org

The optimization process typically involves a systematic evaluation of these parameters. This can be achieved through response surface methodology (RSM), which allows for the modeling and optimization of extraction conditions. numberanalytics.com High-throughput screening techniques can also be utilized to rapidly assess a wide range of solvent systems. numberanalytics.com The ideal solvent system will not only provide a high yield of this compound but also minimize the co-extraction of undesirable compounds, thereby simplifying subsequent purification steps. numberanalytics.com

Table 1: Common Solvent Systems for Phytochemical Extraction

Solvent SystemTypical Ratios (v/v)Notes
Methanol-Water40:60 to 80:20Effective for a wide range of polar compounds. scirp.org
Ethanol-Water50:50 to 80:20A greener alternative to methanol. frontiersin.orgmdpi.com
Acetonitrile-WaterVariesOften used in analytical-scale extractions. researchgate.netscirp.org
Water with Acid-Addition of acids like formic or acetic acid can improve efficiency. researchgate.netscirp.org

To improve upon traditional maceration or Soxhlet extraction methods, which can be time-consuming and require large volumes of solvents, several advanced technologies have been developed. These modern techniques aim to increase extraction efficiency, reduce solvent consumption, and shorten extraction times. chemmethod.commdpi.com

Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create cavitation bubbles in the solvent. chemmethod.comvinanhatrang.com The collapse of these bubbles near the plant material disrupts cell walls, enhancing solvent penetration and mass transfer, which often leads to faster extraction and higher yields. chemmethod.comvinanhatrang.com However, care must be taken as the process can generate heat, potentially degrading thermolabile compounds like this compound. unirioja.es

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, causing the rupture of cell walls and the release of target compounds. mdpi.comvinanhatrang.com This method is known for its speed and efficiency, often resulting in higher extraction yields compared to conventional methods. mdpi.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. chemmethod.commdpi.com By manipulating temperature and pressure, the solvent properties of the supercritical fluid can be finely tuned to selectively extract specific compounds. mdpi.com SFE is considered a green technology due to the use of a non-toxic and environmentally benign solvent. chemmethod.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE uses solvents at elevated temperatures and pressures. chemmethod.commdpi.com These conditions increase the solubility of the target compounds and the mass transfer rate, leading to a more efficient and faster extraction process with reduced solvent consumption. chemmethod.com

Table 2: Comparison of Advanced Extraction Technologies

TechnologyPrincipleAdvantagesLimitations
Ultrasound-Assisted Extraction (UAE) Cavitation and cell wall disruption by sound waves. chemmethod.comvinanhatrang.comFaster extraction, reduced solvent use. chemmethod.comvinanhatrang.comPotential for thermal degradation, scalability challenges. unirioja.es
Microwave-Assisted Extraction (MAE) Cell rupture through microwave heating. mdpi.comvinanhatrang.comHigh speed and efficiency. mdpi.comRequires specialized equipment. vinanhatrang.com
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid (e.g., CO2) as a tunable solvent. chemmethod.commdpi.comHigh selectivity, environmentally friendly. chemmethod.commdpi.comHigh initial equipment cost.
Pressurized Liquid Extraction (PLE) Solvents used at high temperature and pressure. chemmethod.commdpi.comFast, efficient, reduced solvent volume. chemmethod.comHigh pressure operation requires robust equipment.

Optimization of Solvent Systems for this compound Extraction

Chromatographic Purification Strategies for this compound

Following extraction, the crude extract containing this compound is subjected to various chromatographic techniques to isolate the compound from other co-extracted substances. researchgate.net The goal is to achieve a high level of purity suitable for academic research purposes.

Preparative-scale chromatography is the cornerstone for isolating significant quantities of a target compound from a mixture. rotachrom.comresearchgate.net Unlike analytical chromatography, which focuses on qualitative and quantitative analysis of small samples, preparative chromatography aims to purify milligrams to grams of a substance for further investigation. rotachrom.comwaters.comlcms.cz

The process often begins with less expensive, lower-resolution techniques like open-column chromatography using silica (B1680970) gel or other stationary phases to perform an initial fractionation of the crude extract. This is followed by high-performance liquid chromatography (HPLC) on a preparative scale, which offers higher resolution and efficiency. The choice of stationary phase (e.g., reversed-phase C18, normal-phase silica) and mobile phase is critical and is typically developed first on an analytical scale before being scaled up. waters.com The goal is to develop a method that provides good separation between this compound and impurities, which can then be transferred to a larger column to process more material. waters.com

Countercurrent chromatography (CCC) and centrifugal partition chromatography (CPC) are liquid-liquid partition chromatography techniques that offer significant advantages for the purification of natural products like this compound. aocs.orgrotachrom.comkromaton.fr These methods utilize two immiscible liquid phases, one stationary and one mobile, eliminating the need for a solid support and thereby avoiding irreversible adsorption of the sample. kromaton.frwikipedia.org

Countercurrent Chromatography (CCC): In CCC, the stationary liquid phase is held in a coil by gravitational or centrifugal forces, while the mobile phase is pumped through it. aocs.orgwikipedia.org This continuous partitioning process between the two liquid phases allows for the separation of compounds based on their differing partition coefficients. aocs.org High-speed counter-current chromatography (HSCCC) is a widely used form of this technique that employs a planetary centrifuge to create a strong centrifugal field, enhancing the retention of the stationary phase and improving separation efficiency. globalresearchonline.net

Centrifugal Partition Chromatography (CPC): CPC is a type of hydrostatic CCC where the stationary liquid phase is retained in cells or chambers within a rotor that spins at high speed. kromaton.frwikipedia.org The centrifugal force holds the stationary phase in place while the mobile phase is passed through it, facilitating the separation of the components in the injected sample. kromaton.frwikipedia.org CPC is highly scalable, capable of purifying quantities from milligrams to kilograms, making it suitable for both laboratory research and industrial applications. kromaton.frwikipedia.org The selection of the biphasic solvent system is crucial for a successful separation and is based on the partition coefficient (Kd) of the target compound. gilson.com

Once this compound has been isolated, its purity must be rigorously assessed to ensure the reliability of subsequent scientific studies. researchgate.net A combination of analytical techniques is employed for this purpose.

High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD) or a mass spectrometer (MS), is a primary tool for purity assessment. cusabio.com A pure sample should ideally show a single, symmetrical peak in the chromatogram. The purity is often expressed as a percentage of the total peak area.

To confirm the identity and structural integrity of the isolated this compound, spectroscopic methods are indispensable. These include:

Mass Spectrometry (MS): Provides information on the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition, further confirming the molecular formula. cusabio.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the molecule, including the connectivity of atoms and the stereochemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule. advaxia.com

The combination of these analytical methods allows for a comprehensive evaluation of the purity and identity of the isolated this compound, ensuring that it meets the high standards required for academic research.

Q & A

Q. What ethical considerations apply to studies involving this compound’s bioactivity in animal models?

  • Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints, sample sizes, and statistical power. For ecotoxicity studies, assess environmental impact via OECD test guidelines (e.g., Daphnia magna assays). Disclose conflicts of interest and funding sources in publications to maintain transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.